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Abstract

Carboxyamidotriazole (CAl) is a synthetic, orally bioavailable small molecule that functions as
a non-selective calcium channel blocker.[1][2] Initially investigated for its anti-parasitic
properties, CAl has demonstrated significant cytostatic, anti-angiogenic, and anti-metastatic
activities in a broad range of preclinical cancer models.[3][4] Its primary mechanism of action
involves the inhibition of non-voltage-operated calcium channels, which disrupts calcium-
mediated signal transduction pathways crucial for cell proliferation and angiogenesis.[1][5][6]
This technical guide provides a comprehensive overview of the preclinical pharmacology of
CAI, summarizing key findings on its mechanism of action, in vitro and in vivo efficacy, and
relevant experimental protocols to inform ongoing research and drug development efforts.

1.-Mechanism-of-Action

CAl exerts its anti-tumor effects through the modulation of intracellular calcium ([Ca2+]i)
homeostasis and the downstream signaling cascades. The core mechanism involves the
inhibition of calcium influx, which in turn affects multiple pathways critical for tumor growth and
survival.

1.1-Inhibition-of-Calcium-Influx
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CAl is a potent inhibitor of transmembrane calcium influx, particularly targeting non-voltage-
operated calcium channels.[1][5] It blocks store-operated calcium entry (SOCE), a process
activated upon the depletion of intracellular calcium stores in the endoplasmic reticulum (ER).
[71[8] A key component of SOCE is the Orail channel, which CAl has been shown to block.[9]
This disruption of calcium entry has been observed in various cell types, including endothelial
and cancer cells.[3][7]

e Primary Target: Non-voltage-operated calcium channels, including Store-Operated Calcium
(SOC) channels (e.g., Orail).[1][8][9]

o Secondary Effects: CAl also blocks L-type and T-type voltage-gated calcium channels at
micromolar concentrations.[2]

1.2-Modulation-of-Signaling-Pathways

By attenuating the influx of calcium, CAl disrupts a multitude of downstream signaling pathways
that are dependent on calcium as a second messenger. This leads to a cascade of anti-
proliferative and anti-angiogenic effects.

e VEGF-Signaling: CAl inhibits the signaling cascade induced by Vascular Endothelial Growth
Factor-A (VEGF-A).[6] It blocks the VEGF-A-induced rise in intracellular calcium, which is
necessary for endothelial cell proliferation.[6] This leads to the inhibition of nitric oxide
synthase (NOS) activity and a subsequent decrease in the production of nitric oxide (NO)
and VEGF itself.[10][11]

o PIBK/mTOR-Pathway: In ovarian carcinoma cells, CAl has been shown to inhibit SOCE,
leading to the deactivation of mMTORC1 and a subsequent down-regulation of the anti-
apoptotic protein Mcl-1.[8]

o Other-Pathways: CAI has also been reported to inhibit signaling via pathways involving
fibroblast growth factor (FGF), integrin, platelet-derived growth factor (PDGF), and Wnt-
Norrin.[9] Furthermore, it can down-regulate the expression of matrix metalloproteinase-2
(MMP-2), c-fos, and HIF-1a.[9][11]

The following diagram illustrates the primary mechanism of action of CAl, focusing on its role in
inhibiting calcium influx and the consequent effects on the VEGF signaling pathway.
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Caption: Mechanism of Carboxyamidotriazole (CAI) Action.

2.-In-Vitro-Studies

A substantial body of in vitro research has characterized the anti-proliferative and anti-
angiogenic effects of CAl across a variety of cell lines. The primary effect observed is cytostatic
rather than cytotoxic.[4][12]

2.1-Anti-Proliferative-Activity

CAl demonstrates dose-dependent inhibition of cell growth in numerous cancer cell lines. The
50% inhibitory concentrations (IC50) typically fall within the low micromolar range.

Table-1:-IC50-Values-of-CAl-in-Various-Cell-Lines
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Cell Line Cancer Type IC50 Value Reference

DU-145, PPC-1,
Prostate Cancer 10-30 pM [12]

PC3, LNCaP

HEK-293 Embryonic Kidney 1.6 uM [7]
Squamous Cell

FaDu, EVSCC17M _ 13 uM, 15 pM [2]
Carcinoma

Human Umbilical Vein

HUVEC ] 1uM [2]
Endothelial
GH3 (L-type o
Rat Pituitary Cancer 0.5 pg/mL [2]
channels)
GH3 (T-type o
Rat Pituitary Cancer 1.5 pg/mL [2]
channels)

| HeLa | Cervical Cancer | 0.06 pug/mL |[2] |

2.2-Anti-Angiogenic-and-Anti-lnvasive-Activity
CAl effectively inhibits key processes in angiogenesis, including endothelial cell proliferation,

migration, and tube formation.

o Endothelial-Cell-Proliferation: CAl inhibits the proliferation of human aortic endothelial cells
(HAECS) in a dose-dependent manner at concentrations from 0.25 to 12.0 pg/ml.[10][11]

 Invasion: In vitro invasion of prostate cancer cells (DU-145, PC3, PPC-1) through Matrigel
was reduced by approximately 60-70% with 10 uM CAI.[12]

o Gene-Expression: Treatment of HAECs with CAl resulted in a dose-dependent decrease in
the expression and secretion of both Nitric Oxide Synthase (NOS) and VEGF.[10][11]

3.-In-Vivo-Studies

Preclinical in vivo studies have confirmed the anti-tumor and anti-angiogenic efficacy of CAl in
various animal models.
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3.1-Anti-Tumor-and-Anti-Metastatic-Activity
Oral administration of CAl has been shown to inhibit tumor growth and metastasis in xenograft

models.

o Liver-Metastases: In a B16F1 melanoma mouse model, oral CAl treatment significantly
reduced the volume of liver metastases by a factor of 8.[13]

o Choroidal-Neovascularization: In a mouse model of choroidal neovascularization, a single
intravitreal injection of a 1 ug CAIl nanoparticle formulation significantly decreased the
neovascular volume to 25% of the saline control on day 7 and 30% on day 14.[9][14]

3.2-Anti-Angiogenic-Activity
In vivo studies have provided direct evidence of CAl's ability to inhibit tumor-associated
angiogenesis.

Table-2:-In-Vivo-Anti-Angiogenic-Effects-of-CAl

Model Finding Quantitative Data Reference
Decreased Reduced by at
B16F1 Melanoma

. vascular volume least a factor of [13]
Liver Metastases

within metastases two

o Dose-dependent
o Inhibition of new o
Rat Aortic Ring Assay ) ) inhibition (0.25-12.0 [10][11]
microvessel formation
Hg/ml)

| Chicken Chorioallantoic Membrane (CAM) | Inhibition of angiogenesis | Effective at 20 uM |[2]
|

The following diagram illustrates a typical workflow for preclinical evaluation of an anti-
angiogenic agent like CAL.
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Caption: General Preclinical Evaluation Workflow for CAlI.

4.-Pharmacokinetics-and-Formulations

CAl is an orally active agent, but its absorption can be variable and its bioavailability is
relatively low due to its hydrophobic nature.[3][15]

o Absorption: Peak plasma concentrations are typically reached 2.4 +/- 1.5 hours after oral
administration of a gelatin capsule formulation.[16]

o Formulation-Development: To improve its pharmacokinetic profile, a salt form,
Carboxyamidotriazole Orotate (CTO), was developed.[15] In rat models, CTO
demonstrated faster absorption, higher Cmax, and an increased area under the curve (AUC)
compared to the parent CAl compound, while maintaining a similar elimination half-life.[3][15]
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Polymeric nanoparticle formulations (CAI-PLGA) have also been developed for sustained
local delivery, such as for intravitreal injections in ocular diseases.[9][14]

Table-3:-Comparative-Pharmacokinetics-of-CAl-and-CTO-in-Rats-(Intravenous)

Parameter CAl-Orotate (CTO) CAl Reference

Elimination Half-life

4.1+ 0.06 2.41 +0.01 [3]
(hr)

| AUC (ng-hr/mL) | 22272 + 743 | 14748 + 783 |[3] |

5.-Experimental-Protocols

This section provides an overview of the methodologies used in key preclinical studies of CAI.

5.1-Cell-Proliferation-Assay-(MTT-Assay)

o Objective: To determine the cytostatic/cytotoxic effect of CAl on cancer cell lines.
e Protocol:

o Cells (e.g., human transitional cancer cells) are seeded in 96-well plates and allowed to
adhere overnight.[17]

o Cells are treated with various concentrations of CAl (e.g., 10 puM) or vehicle control for
specified time points (e.g., 24, 48, 72 hours).[17]

o Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution is added to each well and incubated to allow for formazan crystal formation by
metabolically active cells.

o The formazan crystals are solubilized with a solvent (e.g., DMSO).

o The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570
nm) to quantify cell viability.[17]

5.2-In-Vitro-Invasion-Assay-(Matrigel-Chamber)
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» Objective: To assess the effect of CAl on the invasive potential of cancer cells.
» Protocol:

o Boyden chamber inserts with a porous membrane (e.g., 8 um pores) are coated with
Matrigel, a basement membrane matrix.

o Cancer cells (e.g., DU-145) are seeded in the upper chamber in serum-free media
containing CAl (e.g., 10 uM) or vehicle control.[12]

o The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine
serum).

o The chambers are incubated for a set period (e.g., 24-48 hours) to allow for cell invasion
through the Matrigel and membrane.

o Non-invading cells on the upper surface of the membrane are removed.

o Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted
under a microscope. The percentage of invasion is calculated relative to the control.[12]

5.3-In-Vivo-Choroidal-Neovascularization-(CNV)-Model

» Objective: To evaluate the anti-angiogenic efficacy of CAl in an in vivo model of ocular
neovascularization.

e Protocol:

o Induction: Anesthesia is administered to mice. Laser photocoagulation is used to rupture
Bruch's membrane in the retina, inducing a wound-healing response that leads to
choroidal neovascularization.[9][14]

o Treatment: Immediately following laser induction, a single intravitreal injection (e.g., 2 pL
volume) of the CAIl formulation (e.g., CAI-PLGA nanoparticles at 1 ug), vehicle control, or
a positive control (e.g., aflibercept) is administered.[9][14]

o Evaluation: At specified time points (e.g., day 7 and day 14), the volume of the CNV
lesions is quantified using imaging techniques such as optical coherence tomography
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(OCT).[9][14]

o Analysis: The CNV volume in the treated groups is compared to the vehicle control group
to determine the percentage of inhibition.

6.-Conclusion

Carboxyamidotriazole is a signal transduction inhibitor with a well-documented preclinical
profile characterized by potent anti-proliferative and anti-angiogenic activities. Its primary
mechanism, the inhibition of calcium influx, leads to the disruption of multiple signaling
pathways essential for tumor growth, invasion, and neovascularization. While its oral
bioavailability presents a challenge, formulation advancements such as the orotate salt (CTO)
and nanoparticle delivery systems have shown promise in improving its pharmacokinetic
properties. The extensive preclinical data support the continued investigation of CAl and its
analogs as cytostatic anti-cancer agents, particularly in combination with other therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16306224/
https://www.oncotarget.com/article/26084/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11951051/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11951051/
https://scholar.usuhs.edu/en/publications/carboxyamido-triazole-inhibits-angiogenesis-by-blocking-the-calci/
https://pubmed.ncbi.nlm.nih.gov/10604929/
https://pubmed.ncbi.nlm.nih.gov/10604929/
https://pubmed.ncbi.nlm.nih.gov/10604929/
https://pubmed.ncbi.nlm.nih.gov/8900438/
https://pubmed.ncbi.nlm.nih.gov/8900438/
https://pubmed.ncbi.nlm.nih.gov/14517457/
https://pubmed.ncbi.nlm.nih.gov/14517457/
https://pubmed.ncbi.nlm.nih.gov/40131299/
https://pubmed.ncbi.nlm.nih.gov/40131299/
https://www.researchgate.net/publication/255576042_Comparative_pharmacokinetic_profile_of_carboxyamidotriazole_and_carboxyamidotriazole-_orotate
https://pubmed.ncbi.nlm.nih.gov/9053505/
https://pubmed.ncbi.nlm.nih.gov/9053505/
https://www.researchgate.net/publication/8202318_Carboxyamido-triazole_CAI_a_signal_transduction_inhibitor_induces_growth_inhibition_and_apoptosis_in_bladder_cancer_cells_by_modulation_of_Bcl-2
https://www.benchchem.com/product/b1668434#preclinical-pharmacology-of-carboxyamidotriazole
https://www.benchchem.com/product/b1668434#preclinical-pharmacology-of-carboxyamidotriazole
https://www.benchchem.com/product/b1668434#preclinical-pharmacology-of-carboxyamidotriazole
https://www.benchchem.com/product/b1668434#preclinical-pharmacology-of-carboxyamidotriazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668434?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

